molecular formula C24H26N2O4S B4642993 ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

Cat. No.: B4642993
M. Wt: 438.5 g/mol
InChI Key: RRZSDURKZHBKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a toluidinocarbonylamino group attached to a thiophene ring.

Preparation Methods

The synthesis of ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target compound . This method is efficient and provides good yields under mild reaction conditions.

Chemical Reactions Analysis

ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and toluidinocarbonylamino groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-5-methyl-2-[(4-methylphenyl)carbamoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-5-29-19-13-9-17(10-14-19)20-16(4)31-22(21(20)23(27)30-6-2)26-24(28)25-18-11-7-15(3)8-12-18/h7-14H,5-6H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZSDURKZHBKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
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ETHYL 4-(4-ETHOXYPHENYL)-5-METHYL-2-[(4-TOLUIDINOCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE

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